1,3-Dichlorobenzene

Description

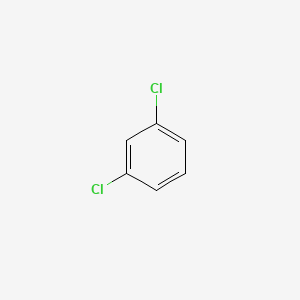

1,3-dichlorobenzene is a dichlorobenzene carrying chloro substituents at positions 1 and 3.

Properties

IUPAC Name |

1,3-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQOPVIELGIULI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022056 | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-dichlorobenzene is a colorless liquid. Sinks in water. (USCG, 1999), Colorless liquid; [Hawley], COLOURLESS LIQUID. | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

343 °F at 760 mmHg (NTP, 1992), 173 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

146 °F (NTP, 1992), 63 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in ethanol, ether; very soluble in acetone, In water, 125 mg/L at 25 °C, Solubility in water: none | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2884 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2884 at 20 °C/4 °C, Relative density (water = 1): 1.288 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.08 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 53.8 °F ; 5 mmHg at 102 °F; 40 mmHg at 180 °F (NTP, 1992), 2.15 [mmHg], 2.15 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.286 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

541-73-1; 25321-22-6(mixedisomers), 541-73-1, 63697-17-6 | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dichloro-, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75W0WNE5FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-12.6 °F (NTP, 1992), -24.8 °C | |

| Record name | M-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1095 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,3-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichlorobenzene (m-dichlorobenzene) is a significant chlorinated aromatic hydrocarbon with the chemical formula C₆H₄Cl₂. It exists as a colorless liquid at room temperature and is characterized by its relative insolubility in water but good solubility in various organic solvents.[1][2] This key intermediate finds extensive application in the synthesis of a wide array of commercially important products, including herbicides, insecticides, pharmaceuticals, and dyes.[2][3] Its unique substitution pattern governs its reactivity and makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, tailored for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂ | [2] |

| Molar Mass | 147.00 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.288 g/cm³ at 20 °C | [2] |

| Melting Point | -24.7 °C | [2] |

| Boiling Point | 173 °C | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone | [1] |

| Vapor Pressure | 2.4 mmHg at 20 °C | [2] |

| Refractive Index | 1.5457 at 20 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the two most prominent methods being the Sandmeyer reaction of 3-chloroaniline and the direct chlorination of benzene. The choice of method often depends on the desired purity, scale, and available starting materials.

Sandmeyer Reaction of 3-Chloroaniline

The Sandmeyer reaction provides a directed and high-yield pathway to this compound, avoiding the formation of isomeric mixtures that are characteristic of direct chlorination.[4][5][6] This multi-step process involves the diazotization of an aromatic amine followed by the copper-catalyzed substitution of the diazonium group.[4][5][6]

Step 1: Diazotization of 3-Chloroaniline

-

In a well-ventilated fume hood, prepare a solution of 3-chloroaniline in aqueous hydrochloric acid in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the 3-chloroaniline solution. Maintain the temperature strictly between 0-5 °C to ensure the stability of the diazonium salt.

-

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Copper(I) Chloride Catalyzed Chlorination

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Nitrogen gas will be evolved during this step.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to around 50-60 °C to ensure the complete decomposition of the diazonium salt.

-

The crude this compound will separate as an oily layer.

Step 3: Work-up and Purification

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with dilute sodium hydroxide solution (to remove any phenolic byproducts), water, and finally a saturated sodium chloride solution.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.

-

Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 173 °C.

Diagram of the Sandmeyer Reaction Pathway:

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Direct Chlorination of Benzene

The direct chlorination of benzene is a common industrial method for producing chlorobenzenes.[7] However, this electrophilic aromatic substitution reaction typically yields a mixture of isomers, with 1,2- (ortho) and 1,4- (para) dichlorobenzene being the major products, and 1,3- (meta) dichlorobenzene being a minor component.[7] Therefore, an efficient separation and purification process is crucial.

Step 1: Chlorination of Benzene

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet, charge dry benzene and a Lewis acid catalyst (e.g., anhydrous ferric chloride, FeCl₃).

-

Bubble dry chlorine gas through the stirred benzene solution at a controlled rate. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature (typically 40-60 °C).

-

Monitor the progress of the reaction by gas chromatography (GC) to achieve the desired degree of chlorination. Over-chlorination will lead to the formation of trichlorobenzenes.

Step 2: Work-up and Isomer Separation

-

Upon completion, quench the reaction by washing the mixture with water and then a dilute solution of sodium hydroxide to remove the catalyst and any dissolved hydrogen chloride.

-

Dry the organic layer over an anhydrous drying agent.

-

The separation of the dichlorobenzene isomers is challenging due to their close boiling points. A combination of fractional distillation and crystallization is typically employed.[8][9][10]

-

Fractional Distillation: Initially, the mixture is fractionally distilled to enrich the concentration of this compound.[8]

-

Crystallization: The enriched fraction is then cooled to a low temperature (e.g., -30 to -40 °C) to induce the crystallization of this compound, which can then be separated by filtration.[8][9] The mother liquor, rich in the other isomers, can be recycled.

-

Diagram of Direct Chlorination and Separation Workflow:

Caption: Workflow for the synthesis and purification of this compound from benzene.

Chemical Reactivity of this compound

The two chlorine atoms on the benzene ring are deactivating and ortho-, para-directing for electrophilic aromatic substitution. However, due to their meta-positioning relative to each other, the directing effects can lead to specific substitution patterns.

Nitration

The nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid primarily yields 1,3-dichloro-2-nitrobenzene and 1,3-dichloro-4-nitrobenzene. The substitution occurs at the positions activated by one chlorine atom and not strongly deactivated by the other.

Sulfonation

Sulfonation of this compound with fuming sulfuric acid or sulfur trioxide in an inert solvent results in the formation of 2,4-dichlorobenzenesulfonic acid as the major product.[11][12][13][14] The reaction conditions can be controlled to favor monosulfonation.[11][12][13][14]

Nucleophilic Aromatic Substitution

While aryl halides are generally unreactive towards nucleophilic substitution, under forcing conditions (high temperature and pressure) or in the presence of strong electron-withdrawing groups, this compound can undergo nucleophilic aromatic substitution.[15][16][17][18][19] For example, reaction with sodium hydroxide at high temperatures can yield chlorophenols. The reaction often proceeds through a benzyne intermediate.[17][19]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and purity assessment of this compound.

| Spectroscopic Data | Interpretation | Source(s) |

| ¹H NMR | The spectrum shows a complex multiplet in the aromatic region (δ 7.0-7.4 ppm) due to the different chemical environments of the four aromatic protons. | [20] |

| ¹³C NMR | The spectrum displays four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the molecule. | [20] |

| FTIR | Characteristic peaks include C-H stretching vibrations of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching vibrations of the aromatic ring (~1600-1400 cm⁻¹), and strong C-Cl stretching vibrations (~800-600 cm⁻¹).[3][21][22][23] The substitution pattern can also be inferred from the out-of-plane C-H bending vibrations.[3][21][22][23] | |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 146 and a characteristic isotopic pattern (M+2 peak at m/z 148 of approximately 2/3 the intensity of the M⁺ peak) due to the presence of two chlorine atoms.[1][24][25][26] Fragmentation patterns involve the loss of chlorine atoms and HCl.[1][24][25][26] |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract. Chronic exposure may lead to liver and kidney damage. It is essential to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment, including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with a well-established synthetic and reactivity profile. The choice between the Sandmeyer reaction and direct chlorination for its synthesis depends on the specific requirements of the application, with the former offering higher selectivity and the latter being more suited for large-scale industrial production. A comprehensive understanding of its spectroscopic properties is crucial for its characterization and quality control. As with all chlorinated aromatic compounds, proper safety protocols must be strictly adhered to during its handling and use.

References

-

1,3-diclbenz. (2011). Retrieved from [Link]

- Process for the purification of 1,3-dihalobenzene from an isomeric mixture of... - Google Patents. (n.d.).

-

Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

-

Nucleophilic aromatic substitution - BYJU'S. (n.d.). Retrieved from [Link]

- Separation of dichlorobenzene isomers - Google Patents. (n.d.).

-

FTIR spectrum of dichlorobenzene. The arrows indicate the wavelengths to which the FEL was tuned to initiate ablation of the frozen MEH-PPV solution. - ResearchGate. (n.d.). Retrieved from [Link]

-

Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Process for the preparation of dichlorobenzenes - Google Patents. (n.d.).

- Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents. (n.d.).

-

A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Publishing. (2024, November 21). Retrieved from [Link]

-

21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. (n.d.). Retrieved from [Link]

-

Benzene, 1,3-dichloro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Benzene, 1,3-dichloro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

1,3-Dichloro-benzene - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound | C6H4Cl2 | CID 10943 - PubChem. (n.d.). Retrieved from [Link]

-

Benzene, 1,3-dichloro- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Chlorobenzene via Sandmeyer | PDF | Chemical Reactions | Amine - Scribd. (n.d.). Retrieved from [Link]

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent | Scilit. (n.d.). Retrieved from [Link]

-

1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

This compound synthesis - YouTube. (2021, January 9). Retrieved from [Link]

-

Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent - ResearchGate. (2025, August 6). Retrieved from [Link]

-

The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent - Bosscher - 1968 - DOI. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction Overview and Mechanism | PDF | Chemical Compounds | Chemistry. (n.d.). Retrieved from [Link]

-

Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN - Scribd. (n.d.). Retrieved from [Link]

-

Preparation of Haloarenes | CK-12 Foundation. (2025, December 7). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(541-73-1) IR Spectrum [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]

- 8. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]

- 9. US4300004A - Process for the preparation of dichlorobenzenes - Google Patents [patents.google.com]

- 10. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]

- 11. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 15. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 16. byjus.com [byjus.com]

- 17. organicchemistryguide.com [organicchemistryguide.com]

- 18. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 20. This compound(541-73-1) 13C NMR [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Benzene, 1,3-dichloro- [webbook.nist.gov]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. This compound(541-73-1) MS [m.chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Benzene, 1,3-dichloro- [webbook.nist.gov]

Physical and chemical properties of m-Dichlorobenzene

An In-Depth Technical Guide to the Physical and Chemical Properties of m-Dichlorobenzene

Abstract

This technical guide provides a comprehensive examination of meta-dichlorobenzene (m-DCB), an important organochlorine compound and chemical intermediate. It delves into the core physical and chemical properties that dictate its behavior, reactivity, and applications in various scientific and industrial domains. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of m-DCB, moving beyond simple data tabulation to explain the causality behind its characteristics. The synthesis, analytical characterization, and safety considerations are also discussed, grounding the information in practical, field-proven insights.

Introduction to m-Dichlorobenzene

1,3-Dichlorobenzene, commonly known as meta-dichlorobenzene or m-DCB, is an aromatic organic compound with the chemical formula C₆H₄Cl₂. It is one of three structural isomers of dichlorobenzene, the others being ortho- (1,2-) and para- (1,4-) dichlorobenzene.[1] While it is the least common of the three isomers, m-DCB serves as a crucial raw material and intermediate in the synthesis of fine chemicals, including pesticides, pharmaceuticals, and dyes.[2][3]

The positioning of the two chlorine atoms on the benzene ring at the meta- position (1,3-) imparts a unique set of physical properties and chemical reactivity compared to its ortho- and para- counterparts. Understanding these properties is paramount for its effective use in organic synthesis, process development, and for ensuring safe handling and storage. This guide synthesizes data from authoritative sources to present a holistic view of m-DCB.

Molecular and Structural Properties

The fundamental identity of m-dichlorobenzene is defined by its molecular structure. It consists of a planar benzene ring substituted with two chlorine atoms at the 1 and 3 positions. This arrangement results in a non-linear molecule with a distinct dipole moment, which influences its physical properties like boiling point and solubility.[4]

Caption: Molecular Structure of this compound.

Table 1: Core Molecular Identifiers for m-Dichlorobenzene

| Property | Value | Source(s) |

| Chemical Formula | C₆H₄Cl₂ | [5][6] |

| Molecular Weight | 147.00 g/mol | [7][8] |

| IUPAC Name | This compound | [7][9] |

| Common Synonyms | m-Dichlorobenzene, m-DCB, m-Phenylene dichloride | [7][10][11] |

| CAS Registry No. | 541-73-1 | [3][7][12] |

| EC Number | 208-792-1 | [7] |

Physical Properties

m-Dichlorobenzene is a colorless liquid at standard temperature and pressure, possessing a characteristic aromatic, pungent odor.[2][3][12] Its physical state and behavior are governed by the intermolecular forces, which are a combination of London dispersion forces and dipole-dipole interactions arising from its molecular structure. Unlike the highly symmetrical and solid p-dichlorobenzene, m-DCB's asymmetry leads to a lower melting point.[13][14] The key physical properties are summarized below.

Table 2: Summary of Physical Properties of m-Dichlorobenzene

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | 25 °C, 1 atm | [7][12] |

| Melting Point | -24.7 °C to -22 °C | 1 atm | [1][2] |

| Boiling Point | 172 - 173 °C | 1 atm | [5][8][9] |

| Density | 1.288 g/cm³ | at 20 °C | [5][9][15] |

| Vapor Density | ~5.08 (air = 1) | [3][10] | |

| Vapor Pressure | 2.15 mmHg | at 25 °C | [7][11] |

| Solubility in Water | ~123 mg/L | at 25 °C | [16] |

| Solubility (Organic) | Soluble in ethanol, ether, acetone, benzene | [2][3][9][12] | |

| Flash Point | 63 - 67 °C | Closed Cup | [11][17] |

| Autoignition Temp. | ~647 °C | [3] | |

| Refractive Index (n²⁰/D) | 1.546 | at 20 °C | [15][17] |

| log Kow (Octanol/Water) | 3.53 | [3][7] |

Chemical Properties and Reactivity

The chemical behavior of m-dichlorobenzene is dominated by the properties of its aromatic ring, which is deactivated by the two electron-withdrawing chlorine atoms. This deactivation makes it less susceptible to electrophilic aromatic substitution than benzene.

Electrophilic Aromatic Substitution

The chlorine atoms are ortho-, para- directing groups. However, in m-DCB, the positions ortho and para to one chlorine atom are meta to the other. The directing effects must be considered in concert. The C4 and C6 positions are ortho to one chlorine and para to the other, making them the most activated sites for electrophilic attack. The C2 position is ortho to both chlorines, and the C5 position is meta to both. The inductive electron withdrawal from the two chlorine atoms strongly deactivates the ring, particularly at the C2 position situated between them. Therefore, substitution occurs primarily at the C4 (and equivalent C6) position.

Caption: Directing effects in electrophilic substitution of m-DCB.

-

Chlorination : Further chlorination of m-DCB in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) primarily yields 1,2,4-trichlorobenzene.[3][18]

-

Nitration : Nitration with a mixture of nitric acid and sulfuric acid will also favor substitution at the C4/C6 positions.

-

Sulfonation : Sulfonation follows the same regiochemical principles, introducing a sulfonic acid group at the C4 position.

Other Key Reactions

-

Hydrolysis : Under extreme conditions of high temperature (550-850°C) and in the presence of a catalyst, m-DCB can be hydrolyzed to produce m-chlorophenol and resorcinol.[3][18]

-

Amination : Reaction with concentrated ammonia at high temperatures (150-200°C) and pressure, using a copper oxide catalyst, can yield m-phenylenediamine.[3]

-

Incompatibilities : m-Dichlorobenzene is incompatible with strong oxidizing agents and reacts violently with aluminum and its alloys.[10][19]

Synthesis and Manufacturing

m-Dichlorobenzene is typically produced as a co-product during the chlorination of benzene. The separation of the resulting dichlorobenzene isomers can be challenging. Specific synthesis routes are often employed to obtain m-DCB with higher purity.

Common Synthesis Routes

-

Isomerization : m-Dichlorobenzene can be synthesized by the isomerization of o-dichlorobenzene and/or p-dichlorobenzene in the presence of a composite catalyst system, such as aluminum trichloride with anhydrous hydrogen chloride.[20]

-

From m-Phenylenediamine : A common laboratory and industrial method involves the diazotization of m-phenylenediamine with sodium nitrite and an acid (e.g., sulfuric acid), followed by a Sandmeyer-type reaction with cuprous chloride to replace the diazonium group with chlorine.[3]

-

From Benzene (Multi-step) : A directed synthesis starting from benzene involves nitration to nitrobenzene, followed by chlorination (the nitro group is a meta-director) to give m-chloronitrobenzene. Subsequent reduction of the nitro group to an amine (m-chloroaniline), followed by diazotization and a Sandmeyer reaction, yields the final product.[21]

Caption: Workflow for the synthesis of m-DCB from benzene.

Analytical and Spectroscopic Data

The unambiguous identification and purity assessment of m-dichlorobenzene rely on various analytical techniques. Spectroscopic data provide a molecular fingerprint essential for quality control and research. Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral data for m-dichlorobenzene have been extensively reported and are available in standard databases.[9]

-

Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR are used. The ¹H NMR spectrum shows a complex multiplet pattern due to the different chemical environments of the aromatic protons. The ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring, C=C ring stretching, and strong absorptions corresponding to the C-Cl stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) at m/z 146. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which is a definitive feature for its identification.

Safety and Handling

m-Dichlorobenzene is a combustible liquid and is harmful if swallowed.[17] It is also classified as toxic to aquatic life with long-lasting effects.[17]

-

Exposure : Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[11][12]

-

Handling : Proper personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be used.[17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and sources of ignition.[17][19]

Appendix: Experimental Protocol

Protocol: Synthesis of m-Dichlorobenzene via Sandmeyer Reaction

This protocol outlines the synthesis of m-dichlorobenzene from m-chloroaniline, a key step in one of the multi-step synthesis pathways. This procedure must be conducted in a well-ventilated fume hood with appropriate PPE.

A. Diazotization of m-Chloroaniline

-

Preparation : In a 250 mL beaker, dissolve 12.7 g (0.1 mol) of m-chloroaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Nitrite Addition : Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the cold m-chloroaniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (turns blue).

B. Sandmeyer Reaction

-

Catalyst Preparation : In a separate 500 mL flask, dissolve 12 g of cuprous chloride (CuCl) in 50 mL of concentrated hydrochloric acid.

-

Reaction : Slowly and carefully add the cold diazonium salt solution from Step A.2 to the cuprous chloride solution with vigorous stirring. Nitrogen gas will evolve.

-

Completion : After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, then gently warm it on a water bath (around 50-60 °C) until the evolution of nitrogen ceases.

C. Isolation and Purification

-

Steam Distillation : Transfer the reaction mixture to a steam distillation apparatus and distill. The m-dichlorobenzene will co-distill with water. Collect the distillate in a separating funnel.

-

Extraction : Separate the lower organic layer (m-DCB). Wash it sequentially with 20 mL of dilute NaOH solution, and then with 20 mL of water.

-

Drying : Dry the crude m-dichlorobenzene over anhydrous calcium chloride or magnesium sulfate.

-

Distillation : Filter off the drying agent and purify the final product by fractional distillation, collecting the fraction boiling at 172-173 °C.

References

-

M-DICHLOROBENZENE (C6H4Cl2) also known as this compound Chemical Abstracts Service (CAS) Number: 541-73-1. (n.d.). IN.gov. Retrieved from [Link]

-

M-Dichlorobenzene - Chlorinated Benzene Manufacturer in China. (n.d.). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

-

M-Dichlorobenzene (MDCB). (n.d.). Retrieved from [Link]

-

Outline a synthesis for m-dichlorobenzene from benzene using diazonium salts as intermediates. (2023). Brainly.com. Retrieved from [Link]

-

Take you to understand this compound MDCB. (2021). MIT-IVY Industry Co., Ltd. Retrieved from [Link]

- CN101696151B - Synthetic method of m-dichlorobenzene. (n.d.). Google Patents.

-

Safety Data Sheet m-Dichlorobenzene. (n.d.). Meta Scientific. Retrieved from [Link]

-

Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. (1999). NCBI Bookshelf. Retrieved from [Link]

- CN101774885B - Method for synthesizing m-dichlorobenzene. (n.d.). Google Patents.

-

m-Dichlorobenzene - Hazardous Agents. (n.d.). Haz-Map. Retrieved from [Link]

-

Why is the boiling point of m-dichlorobenzene less than that of p-dichlorobenzene? (2016). Chemistry Stack Exchange. Retrieved from [Link]

-

Method for synthesizing m-dichlorobenzene from m-dinitrobenzene. (n.d.). Patsnap. Retrieved from [Link]

-

How could diagram m-dichlorobenzene be synthesized from benzene by providing all the necessary reagents? (2024). Quora. Retrieved from [Link]

- m-Dichlorobenzene. (n.d.). The Merck Index Online.

-

m-dichlorobenzene. (n.d.). Stenutz. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Among the three isomeric dichlorobenzenes, which has the highest boiling point and highest melting point? (n.d.). Allen. Retrieved from [Link]

-

Dichlorobenzene. (n.d.). Opsis AB. Retrieved from [Link]

-

Why does p-dichlorobenzene have a higher melting point than its o- and m-isomers? (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

m-Dichlorobenzene, 98% 541-73-1 India. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

What is order of melting point of ortho, para n meta Dichlorobenzene? (2017). Quora. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. M-Dichlorobenzene | this compound for Chemical Manufacturing [chlorobenzene.ltd]

- 3. News - Take you to understand this compound MDCB [mit-ivy.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. This compound | C6H4Cl2 | CID 10943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dichlorobenzene [opsis.se]

- 9. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. M-DICHLOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. m-Dichlorobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 12. in.gov [in.gov]

- 13. Why does pdichlorobenzene have a higher melting point class 12 chemistry CBSE [vedantu.com]

- 14. quora.com [quora.com]

- 15. m-dichlorobenzene [stenutz.eu]

- 16. m-Dichlorobenzene [drugfuture.com]

- 17. sds.metasci.ca [sds.metasci.ca]

- 18. Method for synthesizing m-dichlorobenzene from m-dinitrobenzene - Eureka | Patsnap [eureka.patsnap.com]

- 19. This compound | 541-73-1 [chemicalbook.com]

- 20. CN101696151B - Synthetic method of m-dichlorobenzene - Google Patents [patents.google.com]

- 21. quora.com [quora.com]

An In-depth Technical Guide to the Characterization of 1,3-Dichlorobenzene (CAS No. 541-73-1)

Introduction: Defining the Role of 1,3-Dichlorobenzene

This compound, also known as m-dichlorobenzene, is an aromatic organochlorine compound that holds significant industrial importance.[1][2] As a colorless liquid, it serves as a crucial building block and solvent in the synthesis of a wide array of commercial products, including herbicides, insecticides, pharmaceuticals, and dyes.[1][3][4] Its specific isomeric structure, with chlorine atoms at positions 1 and 3 on the benzene ring, dictates its chemical reactivity and physical properties, making its precise characterization essential for quality control, process optimization, and safety in research and development settings.[5]

This guide provides a comprehensive technical overview of this compound (CAS No. 541-73-1), focusing on the core analytical methodologies and physicochemical data required by researchers, scientists, and drug development professionals. We will move beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and validated understanding of this compound.

Molecular and Physicochemical Profile

A foundational understanding of a compound begins with its fundamental properties. This compound is a non-flammable liquid that is denser than water and possesses low solubility.[3][6] These characteristics are critical for predicting its behavior in both reaction vessels and environmental systems.

Below is a summary of its key identifiers and physicochemical properties, compiled from authoritative databases.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 541-73-1 | [2][5][7] |

| Molecular Formula | C₆H₄Cl₂ | [2][5][7] |

| Molecular Weight | 147.00 g/mol | [2][5] |

| Appearance | Colorless liquid | [5][6][8] |

| IUPAC Name | This compound | [5] |

| Synonyms | m-Dichlorobenzene, m-DCB |[2][7] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Density | 1.288 g/mL at 25 °C | [2][8][9] |

| Boiling Point | 172-173 °C | [8][9] |

| Melting Point | -25 to -22 °C | [8][9] |

| Flash Point | 67.0 °C (152.6 °F) - closed cup | [9] |

| Vapor Pressure | 2.15 mm Hg at 25 °C | [5] |

| Water Solubility | Low; partially soluble | [6][8] |

| Solubility | Soluble in alcohol and ether | [6][8][9] |

| Refractive Index (n20/D) | 1.546 | [8][9] |

| Log Kow (Octanol/Water) | 3.53 |[5] |

Industrial Synthesis and Applications

This compound is primarily produced as a byproduct during the chlorination of benzene.[2][3] However, for targeted synthesis, the Sandmeyer reaction of 3-chloroaniline provides a more direct route.[2] Its industrial value is rooted in its utility as a versatile chemical intermediate.

-

Agrochemicals: It is a key precursor in the manufacturing of fungicides (such as imazalil and propiconazole) and herbicides, protecting crops and boosting agricultural output.[1][4]

-

Pharmaceuticals: The dichlorinated benzene ring serves as a stable scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs).[1]

-

Dyes and Pigments: It is used in the synthesis of various dyes.[3][4]

-

Solvent: Its properties make it an effective high-boiling organic solvent for various chemical reactions and as a degreasing agent.[1][10]

Caption: Synthesis pathways and major industrial applications of this compound.

Analytical Characterization Methodologies

The unambiguous identification and quantification of this compound require a multi-technique approach. Spectroscopic and chromatographic methods are central to its characterization.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the definitive technique for identifying this compound. The mass spectrum is characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

The molecular ion [M]⁺ appears at m/z 146. The isotopic pattern is a key diagnostic feature:

-

M⁺ (C₆H₄³⁵Cl₂): m/z 146 (Relative Intensity ~100%)

-

[M+2]⁺ (C₆H₄³⁵Cl³⁷Cl): m/z 148 (Relative Intensity ~65%)

-

[M+4]⁺ (C₆H₄³⁷Cl₂): m/z 150 (Relative Intensity ~10%)

The primary fragmentation involves the loss of a chlorine atom, leading to a fragment at m/z 111, which also exhibits a single-chlorine isotopic pattern.

Caption: Primary EI fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: Due to molecular symmetry, the proton spectrum is complex. It typically shows multiplets in the aromatic region (~7.0-7.3 ppm). The proton at C2 is a triplet, the protons at C4/C6 are a doublet of doublets, and the proton at C5 is a triplet of triplets.[11]

-

¹³C NMR: The carbon spectrum is simpler and highly diagnostic, showing three distinct signals for the aromatic carbons.[12]

-

C1/C3 (ipso-carbons): ~134 ppm

-

C2: ~130 ppm

-

C4/C6: ~128 ppm

-

C5: ~126 ppm

-

Infrared (IR) Spectroscopy

FTIR spectroscopy is useful for identifying functional groups. The IR spectrum of this compound displays characteristic peaks for an aromatic system with C-Cl bonds.

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹

-

Aromatic C=C Stretch: ~1400-1600 cm⁻¹

-

C-Cl Stretch: ~650-850 cm⁻¹ (strong)

-

Aromatic C-H Bending (Out-of-plane): Characteristic pattern for 1,3-disubstitution.

Chromatographic Separation: A Validated Protocol

For quantifying this compound in complex matrices, such as in process monitoring or environmental samples, Gas Chromatography (GC) is the method of choice.[13]

Caption: A self-validating workflow for the quantitative analysis of this compound.

Protocol: GC-MS Quantification of this compound

This protocol describes a robust, self-validating method for the determination of this compound using an internal standard for enhanced accuracy and precision.

1. Objective: To accurately quantify this compound in a soluble organic matrix.

2. Materials & Reagents:

-

This compound analytical standard (≥99% purity)

-

This compound-d4 (internal standard, IS)

-

Hexane (or appropriate solvent), HPLC or GC grade

-

Class A volumetric flasks and pipettes

-

GC vials with septa

3. Instrumentation:

-

Gas Chromatograph with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase).

-

Mass Spectrometer capable of electron ionization (EI).

4. Standard Preparation:

-

Primary Stock (1000 µg/mL): Accurately weigh ~10 mg of this compound standard, dissolve, and bring to volume in a 10 mL volumetric flask with hexane.

-

Internal Standard Stock (1000 µg/mL): Prepare a stock of this compound-d4 in the same manner.

-

Calibration Curve: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) by serially diluting the primary stock. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL). This step is critical; using a constant IS concentration allows for the correction of injection volume variability.

5. Sample Preparation:

-

Accurately weigh or pipette the sample into a volumetric flask and dilute with hexane to bring the expected concentration into the calibration range.

-

Spike the diluted sample with the internal standard to the same concentration used in the calibration standards (10 µg/mL).

6. GC-MS Parameters:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: 40 °C hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min. Rationale: This program ensures good separation from solvent and other potential contaminants.

-

MS Transfer Line: 280 °C.

-

Ion Source: EI, 70 eV, 230 °C.

-

Acquisition: Full Scan mode (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions (1,3-DCB): m/z 146 (quantifier), 148 (qualifier), 111 (qualifier).

-

SIM Ions (IS, d4-1,3-DCB): m/z 150 (quantifier), 152 (qualifier).

-

7. System Validation & Data Analysis:

-

Calibration: Analyze the calibration standards and plot the response ratio (Analyte Peak Area / IS Peak Area) vs. concentration. The curve must have a correlation coefficient (r²) > 0.995.

-

Quantification: Analyze the prepared sample. Calculate the concentration based on its response ratio and the regression equation from the calibration curve.

-

Confirmation: The retention time must match that of the standard (typically within ±0.1 min), and the ratio of qualifier to quantifier ion intensities must be within ±20% of the average ratio observed in the standards. This dual-criteria check ensures trustworthy identification.

Toxicology and Safe Handling

This compound presents moderate health hazards. Understanding these is paramount for safe handling in a laboratory or industrial setting.

-

Routes of Exposure: Inhalation, ingestion, and skin absorption.[14][15]

-

Acute Effects: Inhalation can irritate the nose, throat, and respiratory tract.[6][14] Contact can cause skin and eye irritation.[14] High-level exposure may lead to headaches, drowsiness, and potential damage to red blood cells.[14]

-

Chronic Effects: Long-term exposure may affect the liver and kidneys.[14][15]

-

Environmental Hazard: The compound is classified as toxic to aquatic organisms with long-lasting effects.[15][16]

Handling Precautions:

-

Work in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton®, nitrile), and safety goggles.[9][15]

-

Avoid generating mists.[15]

-

Store in a cool, well-ventilated area away from strong oxidizing agents and aluminum.[8][15]

Environmental Considerations

When released into the environment, this compound is expected to have moderate mobility in soil.[5] Due to its vapor pressure and Henry's Law constant, it will volatilize from both soil and water surfaces.[5] Biodegradation is generally a slow process.[5] Its potential for bioaccumulation in aquatic organisms is a notable environmental concern.[15]

Conclusion

The characterization of this compound (CAS 541-73-1) is a multi-faceted process that relies on the precise application of modern analytical techniques. For researchers and developers, a thorough understanding of its physicochemical properties, coupled with robust and validated chromatographic and spectroscopic methods, is essential for ensuring product quality, process efficiency, and operator safety. The methodologies and data presented in this guide provide a comprehensive framework for achieving a confident and thorough characterization of this vital industrial chemical.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,3 Dichlorobenzene | Medical Management Guidelines. Toxic Substance Portal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

New Jersey Department of Health and Senior Services. (1999, February). Hazardous Substance Fact Sheet: this compound. Retrieved from [Link]

-

Public Services and Procurement Canada. (n.d.). Fact sheet: this compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1095 - this compound. INCHEM. Retrieved from [Link]

-

Loba Chemie. (2016, May 26). This compound FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dichloro- (CAS 541-73-1). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dichloro-benzene [13C NMR]. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (2013). Dichlorobenzene isomers (1,2-dichlorobenzene, this compound and 1,4 dichlorobenzene) [Air monitoring methods, 2013]. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 4. This compound | 541-73-1 [chemicalbook.com]

- 5. This compound | C6H4Cl2 | CID 10943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 7. Benzene, 1,3-dichloro- [webbook.nist.gov]

- 8. This compound | 541-73-1 [amp.chemicalbook.com]

- 9. 1,3-ジクロロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound(541-73-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. nj.gov [nj.gov]

- 15. ICSC 1095 - this compound [inchem.org]

- 16. lobachemie.com [lobachemie.com]

A Spectroscopic Guide to 1,3-Dichlorobenzene: Elucidating Molecular Structure

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1,3-dichlorobenzene (m-dichlorobenzene). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental insights derived from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating these powerful analytical techniques, we can confidently elucidate and confirm the molecular structure of this important chemical intermediate.

Introduction: The Significance of Spectroscopic Characterization

This compound (C₆H₄Cl₂) is an aromatic organic compound used in the synthesis of dyes, pharmaceuticals, and insecticides.[1][2] Accurate and unambiguous structural confirmation is paramount for its application in these fields, ensuring purity, predicting reactivity, and meeting regulatory standards. Spectroscopic methods provide a detailed fingerprint of a molecule, offering insights into its electronic, vibrational, and atomic composition. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound to provide a holistic understanding of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their proximity to one another. In this compound, the symmetry of the molecule dictates the appearance of the ¹H NMR spectrum.

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal interference from the solvent's protons.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected.

The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three unique proton environments in the molecule.

-

H-2: The proton situated between the two chlorine atoms is the most deshielded due to the inductive electron-withdrawing effect of the adjacent halogens. This results in a downfield chemical shift.

-

H-4/H-6: These two protons are chemically equivalent and appear as a single signal.

-

H-5: This proton is the most upfield of the aromatic protons.

The coupling between adjacent protons (spin-spin coupling) leads to the splitting of these signals into characteristic multiplets, providing further structural information.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~7.27 | Triplet (t) | J ≈ 1.97 |

| H-4/H-6 | ~7.10 | Doublet of doublets (dd) | J ≈ 8.10, 1.97 |

| H-5 | ~7.05 | Triplet (t) | J ≈ 8.10 |